molecular formula C16H25NO3 B5119761 4-(3-methoxyphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-butanamine

4-(3-methoxyphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-butanamine

Cat. No. B5119761
M. Wt: 279.37 g/mol
InChI Key: LQPJZWGEGLEZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-methoxyphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-butanamine, also known as ‘TAK-659’, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Mechanism of Action

TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and survival of B cells. By inhibiting BTK, TAK-659 blocks several signaling pathways that are involved in B cell activation, proliferation, and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth and metastasis, and enhance the immune response against cancer cells. TAK-659 also modulates the expression of several genes and proteins that are involved in cancer cell survival, migration, and invasion.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments, including its high potency, selectivity, and oral bioavailability. TAK-659 can also be easily synthesized and purified, making it a convenient tool for studying BTK signaling pathways and their role in cancer development. However, TAK-659 has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.

Future Directions

Several future directions can be explored for TAK-659, including its clinical development for the treatment of various types of cancer, its combination with other drugs or immunotherapies, and its use as a research tool for studying BTK signaling pathways and their role in cancer development. Further studies are also needed to evaluate the safety and efficacy of TAK-659 in preclinical and clinical settings, and to identify biomarkers that can predict response to treatment with TAK-659.

Synthesis Methods

TAK-659 can be synthesized by several methods, including the reaction of 4-(3-methoxyphenoxy)-1-butanamine with tetrahydro-2-furanmethanol in the presence of a suitable catalyst. The purity and yield of the synthesized compound can be optimized by using different solvents and reaction conditions.

Scientific Research Applications

TAK-659 has been studied for its potential as a therapeutic agent for various types of cancer, including lymphoma, leukemia, and solid tumors. In preclinical studies, TAK-659 has demonstrated potent antitumor activity, both as a single agent and in combination with other drugs. TAK-659 has also shown good oral bioavailability and pharmacokinetic properties, making it a promising candidate for further clinical development.

properties

IUPAC Name

4-(3-methoxyphenoxy)-N-(oxolan-2-ylmethyl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-18-14-6-4-7-15(12-14)19-10-3-2-9-17-13-16-8-5-11-20-16/h4,6-7,12,16-17H,2-3,5,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPJZWGEGLEZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCNCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-methoxyphenoxy)-N-(oxolan-2-ylmethyl)butan-1-amine

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